7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-7-8-5(1-2-11-7)6(4-12-8)9(13)14/h1-2,4,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKIUESKSZKOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223667 | |
| Record name | 7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-42-3 | |
| Record name | 7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the fused pyridine-pyrrole ring system
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Cyano Group Modifications
The cyano group at position 7 undergoes hydrolysis, reduction, and nucleophilic substitution, enabling diverse functionalization pathways.
Hydrolysis to Carboxamide or Carboxylic Acid
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Reaction Conditions : Acidic or basic hydrolysis.
-
Example :
Reduction to Amine
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Reaction Conditions : Catalytic hydrogenation (H₂, Raney Ni) or LiAlH₄.
Carboxylic Acid Functionalization
The carboxylic acid at position 3 participates in esterification, amidation, and decarboxylative coupling.
Esterification
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Reaction Conditions : Acid-catalyzed (H₂SO₄) or coupling agents (DCC/DMAP).
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Ethyl ester derivatives are synthesized via ethanol reflux with H₂SO₄.
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Amidation
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Reaction Conditions : Carbodiimide-mediated coupling (EDC/HOBt).
Decarboxylative Cross-Coupling
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Reaction Conditions : Photoredox catalysis (e.g., Ir(ppy)₃, blue LED).
Cyclization and Ring Expansion
The fused pyrrolopyridine system undergoes cyclization to form polycyclic structures.
Intramolecular Cyclization
Gould–Jacobs Reaction
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Reaction Conditions : Thermal cyclocondensation with enamines.
Electrophilic Substitution
The electron-rich pyrrole ring undergoes regioselective substitution.
Nitration and Halogenation
Key Reaction Data
Mechanistic Insights
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Cyano Reactivity : The electron-withdrawing cyano group directs electrophilic substitution to the pyrrole ring .
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Carboxylic Acid as Directing Group : Facilitates regioselective C–H functionalization in cross-coupling reactions .
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Tautomerism : The 1H-pyrrolo[2,3-c]pyridine core exists in equilibrium with minor tautomers, impacting reaction pathways .
Challenges and Opportunities
Scientific Research Applications
Medicinal Chemistry
7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has shown promise as a potential therapeutic agent in the treatment of various diseases, including:
- Cancer: Research indicates that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways.
- Inflammatory Disorders: Its anti-inflammatory properties are being explored for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound effectively reduced the proliferation of certain cancer cell lines by inducing apoptosis through specific molecular pathways.
- Anti-inflammatory Effects : Animal models have shown that administration of this compound leads to a significant reduction in inflammatory markers, suggesting its potential utility in clinical settings for managing chronic inflammation.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. It is utilized in the synthesis of:
- Pharmaceutical intermediates
- Novel materials for use in various applications including electronics and photonics.
Biological Research
In biological studies, this compound is investigated for its interactions with various enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms.
Mechanism of Action
The mechanism of action of 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Key analogs differ in substituent type (cyano, chloro, methoxy, hydroxy) and carboxylic acid position (2 vs. 3). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Spectral and Analytical Data
IR Spectroscopy :
NMR Spectroscopy :
Physicochemical and Functional Differences
- Solubility: The 7-cyano derivative’s solubility in polar solvents (e.g., DMF, ethanol) may be reduced compared to hydroxy or methoxy analogs due to increased hydrophobicity from -CN . 7-Hydroxy-3-carboxylic acid likely has higher aqueous solubility due to -OH hydrogen bonding .
Acidity :
- The -CN group at position 7 may lower the pKa of the 3-carboxylic acid compared to electron-donating substituents (e.g., -OCH₃) .
Biological Activity
7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS: 1190318-42-3) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring fused to a pyrrole ring, which contributes to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C₉H₅N₃O₂
- IUPAC Name : this compound
- CAS Number : 1190318-42-3
The presence of both cyano and carboxylic acid groups imparts distinct chemical properties that enhance its biological activity compared to other similar compounds.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. These targets may include:
- Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.
- Receptors : Interaction with cellular receptors can modulate signaling pathways.
- Proteins : Binding to proteins involved in disease processes can alter cellular functions.
Biological Activities
This compound exhibits a range of biological activities, including:
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds show promising antitumor properties. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against tumor cells .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. A study highlighted that pyrrolo[2,3-c]pyridine derivatives exhibit activity against various pathogens, suggesting their utility in treating infections .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds within this class have been found to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Data Table: Biological Activity Summary
Case Studies
Several case studies have explored the biological implications of this compound:
- Anticancer Studies : In one study, a series of pyrrolo[2,3-c]pyridine derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The most effective compounds demonstrated IC50 values as low as 0.021 μM against specific cell lines .
- Inhibition Studies : Another investigation focused on the inhibition of aldose reductase (AR) by carboxylic acid derivatives related to this compound. The results indicated that the presence of a carboxyl group at an optimal distance from the pyrrolopyridine scaffold significantly enhanced inhibitory potency .
Q & A
Q. What are the established synthetic routes for 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid?
The compound is synthesized via condensation reactions involving pyrrole-carboxaldehyde derivatives and cyanoacetate intermediates. A method reported in Organic Chemistry (1976) uses methyl isocyanoacetate and pyrrole-2-carboxaldehyde in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst. Reaction optimization includes temperature control (0–25°C) and stoichiometric adjustments to improve yields. Spectral data (IR, NMR) and HPLC are used to confirm product identity . Modifications of similar pyrrolo-pyridine derivatives involve functionalizing active methylene groups with electron-donating/withdrawing substituents to stabilize the heterocyclic core .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- 1H/13C NMR spectroscopy : To confirm the pyrrolo-pyridine scaffold and substituent positions.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- HPLC with UV/Vis detection : To assess purity (≥95%) using C18 reverse-phase columns and acetonitrile/water mobile phases.
- Infrared (IR) spectroscopy : To identify carboxylic acid (-COOH) and nitrile (-CN) functional groups. Reference spectral data from structurally analogous compounds (e.g., 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) can guide interpretation .
Q. How can impurities be removed during purification?
Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively isolates the target compound. For polar impurities, recrystallization in ethanol/water mixtures (7:3 v/v) is recommended. Membrane separation technologies, such as nanofiltration, are emerging for scalable purification of heterocyclic carboxylic acids .
Q. What safety precautions are required when handling this compound?
Safety data for related pyrrolo-pyridine derivatives (e.g., 3-cyano-1H-pyrrole-2-carboxylic acid) indicate hazards:
- H302 : Harmful if swallowed.
- H315/H319 : Causes skin/eye irritation.
- H335 : May cause respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) to prioritize substituents enhancing binding affinity. The ICReDD framework integrates reaction path searches and machine learning to identify optimal reaction conditions for synthesizing derivatives . Molecular docking studies with target proteins (e.g., kinases) can validate design hypotheses .
Q. What strategies resolve contradictions between experimental and computational data?
Cross-validation is critical:
- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
- Use advanced computational methods (e.g., ab initio molecular dynamics) to account for solvent effects and transition states.
- Apply statistical tools (e.g., Design of Experiments, DOE) to isolate variables causing discrepancies .
Q. How can reaction yields be optimized for large-scale synthesis?
DOE methodologies screen variables like catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DMF), and reaction time (12–48 hrs). ICReDD’s feedback loop combines computational predictions (e.g., transition state energies) with high-throughput experimentation to identify optimal parameters. Membrane reactors improve mass transfer in continuous-flow systems .
Q. What methods enable functionalization of the pyrrolo-pyridine core?
Q. How can stability under varying pH and temperature conditions be assessed?
Accelerated stability studies (40–60°C, pH 1–13) monitored via HPLC quantify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf life. Differential scanning calorimetry (DSC) identifies phase transitions affecting solid-state stability .
Q. What advanced analytical methods validate non-covalent interactions (e.g., protein binding)?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Cryo-electron microscopy (cryo-EM) : Resolves binding modes at near-atomic resolution.
Cross-reference with computational docking simulations enhances reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
